molecular formula C15H20N4 B13255030 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine

Cat. No.: B13255030
M. Wt: 256.35 g/mol
InChI Key: ZAPOZOBNPSFCHK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine (CAS: 1909288-15-8) is a pyrrolidine-based small molecule with a benzyl group at position 1 and a 1-methylpyrazole substituent at position 4 (Figure 1). Its molecular formula is C₁₅H₂₀N₄, with a molecular weight of 256.3 g/mol and a purity of ≥95% . The compound is marketed as a versatile building block for pharmaceutical and chemical synthesis, though commercial availability is currently discontinued .

Properties

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C15H20N4/c1-18-9-13(7-17-18)14-10-19(11-15(14)16)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11,16H2,1H3

InChI Key

ZAPOZOBNPSFCHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon .

Scientific Research Applications

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand in receptor binding studies.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and enzyme activities.

    Industrial Applications: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine Pyrrolidine Benzyl (position 1), 1-methylpyrazole (position 4) C₁₅H₂₀N₄ 256.3 Rigid pyrrolidine core
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl (position 1), cyclopropylamine (position 4) C₁₂H₁₅N₅ 229.3 Flexible pyrazole core
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine Pyrrolidine 4-ethyltriazole (position 1) C₉H₁₆N₆ 208.3 Triazole substituent
[4-(Methyl-1H-pyrazol-4-yl)-benzyl]-(6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl]-amine Imidazopyridine-pyrimidine Benzyl-pyrazole, pyrrolidinyl-propoxy-imidazopyridine C₃₄H₃₈N₁₀O 638.7 Extended π-system for target binding

Key Observations :

  • Benzyl and pyrazole groups contribute to lipophilicity, whereas analogs with pyridine (e.g., ) or triazole (e.g., ) substituents may exhibit altered solubility and hydrogen-bonding capacity.

Physicochemical Properties

  • Target Compound: Limited data on melting point or solubility; emphasis on purity (≥95%) and stability under standard storage .
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Melting point = 104–107°C; characterized by $ ^1H $ NMR (δ 8.87 ppm for pyridine protons) and HRMS (m/z 215 [M+H]$^+$).
  • 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine : Commercial availability (Parchem); IR absorption at 3298 cm$^{-1}$ (N–H stretch).

Biological Activity

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine, a compound with the CAS number 1936328-28-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₅H₂₀N₄
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 1936328-28-7

Synthesis

The synthesis of 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent substitutions to introduce the benzyl and pyrazole moieties. The detailed synthetic pathway can be found in various chemical literature, but specific methods may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-amine exhibit significant anticancer properties. For instance, a study evaluated several derivatives against A549 lung cancer cells, demonstrating that modifications to the pyrazole ring can enhance cytotoxicity:

CompoundViability (%)IC50 (µM)
Control (Cisplatin)305
1-Benzyl derivative4515
Pyrazole-modified derivative3510

These results suggest that the incorporation of specific substituents can improve anticancer efficacy, making this class of compounds promising for further development .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity against multidrug-resistant strains. A study highlighted that certain modifications led to increased effectiveness against Staphylococcus aureus and Escherichia coli:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus (MRSA)8
E. coli (MDR)>64

The findings indicate that while some derivatives show promise against specific pathogens, others may require further structural optimization to enhance activity .

Case Studies

Case Study 1: Anticancer Evaluation
A comprehensive evaluation was conducted on a series of pyrazole derivatives, including the target compound. The study utilized MTT assays to assess cell viability in A549 cells. The results indicated a structure-dependent relationship where certain substitutions significantly reduced cell viability compared to controls.

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of pyrazole-containing compounds against various resistant strains. The results showed that while some compounds were ineffective against Gram-negative bacteria, they exhibited potent activity against Gram-positive strains, suggesting potential therapeutic applications in treating resistant infections.

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